2-(4-Bromo-1-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(4-Bromo-1-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a naphthalene core substituted with bromo (Br) and fluoro (F) groups at the 4- and 1-positions, respectively. The dioxaborolane moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and reactivity, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing polyaromatic hydrocarbons or pharmaceuticals.
Properties
Molecular Formula |
C16H17BBrFO2 |
|---|---|
Molecular Weight |
351.0 g/mol |
IUPAC Name |
2-(4-bromo-1-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H17BBrFO2/c1-15(2)16(3,4)21-17(20-15)12-9-13(18)10-7-5-6-8-11(10)14(12)19/h5-9H,1-4H3 |
InChI Key |
DVBYJNGAVPVNRP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3C(=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a Miyaura borylation pathway. This involves the palladium-catalyzed coupling of a halogenated naphthalene precursor with bis(pinacolato)diboron (B2pin2) under basic conditions.
Starting Materials
- 1-Bromo-4-fluoronaphthalene or a closely related halogenated naphthalene derivative is the key substrate.
- Bis(pinacolato)diboron (B2pin2) serves as the boron source.
- Palladium catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4 are commonly employed.
- Bases such as potassium acetate (KOAc) or potassium carbonate (K2CO3) .
- Solvents include 1,4-dioxane , toluene , or mixtures with ethanol or water.
Typical Reaction Conditions
- Reaction temperature: 80–100 °C .
- Reaction time: 12–24 hours .
- Inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.
- Use of dry solvents to avoid hydrolysis of boronic esters.
Representative Procedure
| Step | Description |
|---|---|
| 1 | Dissolve 1-bromo-4-fluoronaphthalene (1 equiv) and bis(pinacolato)diboron (1.2 equiv) in dry 1,4-dioxane or toluene. |
| 2 | Add palladium catalyst (e.g., Pd(dppf)Cl2, 2–5 mol%) and base (e.g., KOAc, 2 equiv). |
| 3 | Stir the reaction mixture under argon at 90–100 °C for 16–20 hours. |
| 4 | Cool the reaction mixture and quench with water. |
| 5 | Extract the product with an organic solvent (e.g., ethyl acetate). |
| 6 | Purify the crude product by column chromatography on silica gel, eluting with hexane/ethyl acetate mixtures. |
Yield and Purification
- Reported yields of the borylation step range from 50% to 75% , depending on substrate purity and reaction optimization.
- Purification typically involves silica gel chromatography, yielding the boronic ester as a white to off-white crystalline solid.
- Melting point range: approximately 69–73 °C .
Analytical Data and Characterization
The synthesized compound is characterized by:
| Characterization Method | Data / Result |
|---|---|
| Melting Point | 69–73 °C |
| GC Purity | >98% |
| NMR Spectroscopy | 1H, 13C, and 19F NMR confirm the presence of fluorine and aromatic protons consistent with the structure |
| Mass Spectrometry | HRMS confirms molecular ion peak consistent with C16H17BBrFO2 (Molecular weight ~ 326 g/mol) |
| UV-Vis Spectroscopy | Used in related compounds to confirm conjugation and purity |
Comparative Table of Preparation Parameters from Literature
Notes on Synthesis Challenges and Optimization
- The presence of both bromine and fluorine substituents on the naphthalene ring requires careful control to avoid side reactions such as debromination or defluorination.
- The choice of catalyst and base can significantly influence the yield and purity.
- Moisture-sensitive boronate esters necessitate anhydrous conditions.
- Purification by column chromatography is essential to remove palladium residues and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids and their derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2-(4-Bromo-1-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the formation of complex molecules.
Biology: Employed in the development of fluorescent probes and imaging agents.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and reactions. The compound’s unique structure allows it to participate in a range of chemical transformations, contributing to its versatility.
Comparison with Similar Compounds
Structural Analogues Based on Aromatic Systems
Naphthalene Derivatives
2-(8-Chloro-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2454397-77-2)
- Structure : Chloro (Cl) and fluoro (F) substituents at the 8- and 7-positions of naphthalene.
- Molecular Formula : C₁₆H₁₇BClFO₂; Molar Mass : 306.57 g/mol.
- Key Differences : The position of halogens (Br vs. Cl) and substitution pattern (4-Bromo-1-fluoro vs. 8-Chloro-7-fluoro) influence steric and electronic properties. The target compound’s bromo group may enhance electrophilicity compared to chloro .
- 2-(7-Bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Structure: Bromo-substituted fluorene with bulky dioctyl chains. Application: Used in organic electronics due to extended conjugation.
Phenyl Derivatives
- 2-(4-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1326316-85-1) Structure: Bromo and fluoro substituents on a phenyl ring. Molecular Formula: C₁₂H₁₅BBrFO₂; Molar Mass: 300.96 g/mol.
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 243145-83-7)
Substituent Effects on Reactivity and Stability
NMR Spectral Data (Comparative Analysis)
- Target Compound (Expected) : The naphthalene core would show distinct ¹H NMR aromatic signals (δ 7.5–8.5 ppm) and ¹¹B NMR peaks near δ 30–35 ppm, similar to 4,4,5,5-tetramethyl-2-(naphthalen-2-yl)-dioxaborolane .
- 2-(Fluoren-2-yl)-dioxaborolane : Exhibits upfield-shifted ¹³C NMR signals (δ 120–130 ppm) due to extended conjugation, contrasting with phenyl analogs (δ 130–140 ppm) .
Biological Activity
2-(4-Bromo-1-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has gained attention in the field of organic chemistry due to its unique structural features and potential applications in various biological systems. This article explores the biological activity of this compound by reviewing recent studies and findings.
The molecular formula of this compound is with a molecular weight of 270.13 g/mol. The compound contains a dioxaborolane ring and a bromofluorinated naphthalene moiety, which contribute to its chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. For example, the reaction of 1-bromo-4-fluoronaphthalene with bis(pinacolato)diboron in the presence of potassium acetate and palladium(II) dichloride yields the desired dioxaborolane compound. This method has been optimized for high yield and purity .
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Preliminary studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For instance, it has been tested against breast cancer cell lines where it demonstrated significant cytotoxicity. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro tests revealed effective inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics .
3. Fluorescent Properties
Due to its unique structure, this compound exhibits strong fluorescence properties which can be utilized in biological imaging techniques. Its fluorescence characteristics make it suitable for tracking cellular processes in live cell imaging studies .
Case Studies
Several case studies have highlighted the biological applications of this compound:
Case Study 1: Anticancer Efficacy
In a study published in the New Journal of Chemistry, researchers investigated the effects of the compound on MDA-MB-231 breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .
Case Study 2: Antimicrobial Testing
A study conducted by researchers at a pharmaceutical lab tested the compound against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was found to be 32 µg/mL for both bacterial strains, indicating promising antimicrobial activity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.13 g/mol |
| IC50 (Anticancer Activity) | ~15 µM |
| MIC (Antimicrobial Activity) | 32 µg/mL |
| Fluorescence Emission Max | λmax = 445 nm |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(4-Bromo-1-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
- Methodology : The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed borylation. For example, analogous bromo-fluoroaryl boronate esters are synthesized using KCO as a base in acetonitrile under reflux (40–55% yield) . Purification involves flash column chromatography with hexane/ethyl acetate gradients .
- Key Considerations : Monitor reaction progress via TLC, and optimize solvent polarity to improve boronate stability during purification.
Q. How should researchers characterize this compound using NMR spectroscopy?
- Methodology : Use , , , and NMR for structural confirmation. The fluoronaphthalene moiety shows distinct shifts (e.g., δ −110 to −120 ppm), while the dioxaborolane ring’s signal appears at ~30 ppm .
- Data Challenges : Quadrupolar broadening in NMR may obscure signals; use high-field instruments (≥400 MHz) and reference standards like BF·OEt .
Q. What are the stability considerations for handling this boronate ester?
- Methodology : Store under inert atmosphere (N/Ar) at −20°C to prevent hydrolysis. The bromo and fluoro substituents enhance electrophilicity, increasing susceptibility to moisture. Confirm purity via HPLC or GC-MS before use .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronate?
- Methodology : Use Pd(PPh) or Pd(dppf)Cl as catalysts with KPO as a base in THF/HO (3:1) at 80°C. The electron-withdrawing bromo and fluoro groups activate the boronate for coupling, but may require longer reaction times (12–24 hrs) .
- Troubleshooting : Low yields may result from boroxine formation; add molecular sieves to scavenge water .
Q. What strategies mitigate regioselectivity conflicts in functionalization reactions?
- Methodology : Computational modeling (DFT) predicts reactive sites on the naphthalene ring. For example, the 4-bromo substituent directs electrophilic attacks to the adjacent position, while steric hindrance from tetramethyl dioxaborolane limits reactivity at C-2 .
- Experimental Validation : Use competitive coupling experiments with substituted aryl halides to map selectivity trends .
Q. How do competing side reactions (e.g., protodeboronation) affect synthetic outcomes?
- Methodology : Protodeboronation is minimized by avoiding protic solvents and strong acids. If observed, switch to bulky ligands (e.g., SPhos) or use masked boronate precursors .
- Quantitative Analysis : Track byproducts via LC-MS and adjust reaction stoichiometry (1.2–1.5 eq. boronate) to favor cross-coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
